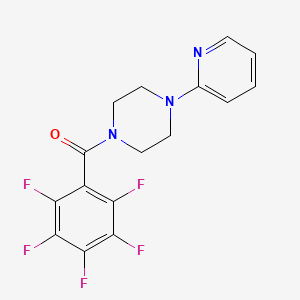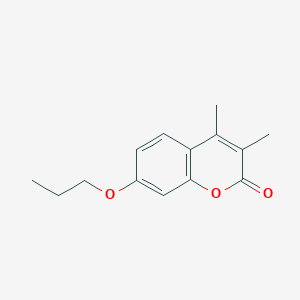![molecular formula C21H25N3S B4766223 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766223.png)
4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
Descripción general
Descripción
4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It has various scientific research applications due to its unique properties and structure.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole include:
1. Inhibition of bacterial and fungal growth: The compound inhibits the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways.
2. Induction of apoptosis: The compound induces apoptosis in cancer cells by activating various apoptotic pathways and inhibiting cell proliferation.
3. Reduction of inflammation: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments include:
Advantages:
1. The compound has potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs.
2. The compound is relatively easy to synthesize, making it readily available for research purposes.
3. The compound has shown promising results in animal models, indicating its potential for clinical use.
Limitations:
1. The compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.
2. The compound may have off-target effects, leading to unwanted side effects.
3. The compound may have limited solubility in aqueous solutions, making it difficult to administer in certain experimental settings.
Direcciones Futuras
The future directions for research on 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole include:
1. Further studies on the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Investigation of the molecular mechanisms underlying the compound's biological activities.
4. Evaluation of the compound's potential for use in combination therapy with other drugs.
5. Exploration of the compound's potential for use in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound with various scientific research applications. The compound has potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action, safety, and efficacy, as well as its potential for clinical use.
Aplicaciones Científicas De Investigación
4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole has various scientific research applications, including:
1. Antimicrobial activity: The compound has shown promising antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer.
3. Anti-inflammatory activity: The compound has shown significant anti-inflammatory activity in animal models, making it a potential candidate for the treatment of inflammatory diseases.
4. Antioxidant activity: The compound has been shown to possess potent antioxidant activity, which can help prevent oxidative damage and reduce the risk of various diseases.
Propiedades
IUPAC Name |
4-ethyl-3-[(3-methylphenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-5-24-20(19-11-9-18(10-12-19)15(2)3)22-23-21(24)25-14-17-8-6-7-16(4)13-17/h6-13,15H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELYHHKZHTSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4766163.png)

![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)

![4-[3-(allyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766218.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766230.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4766235.png)

![3,6-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4766245.png)
![4-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4766251.png)